1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one

Catalog No.
S14599136
CAS No.
M.F
C10H8ClF2IO
M. Wt
344.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan...

Product Name

1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one

IUPAC Name

1-chloro-1-[4-(difluoromethyl)-2-iodophenyl]propan-2-one

Molecular Formula

C10H8ClF2IO

Molecular Weight

344.52 g/mol

InChI

InChI=1S/C10H8ClF2IO/c1-5(15)9(11)7-3-2-6(10(12)13)4-8(7)14/h2-4,9-10H,1H3

InChI Key

XKAKATVGLVELLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)F)I)Cl

1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one is a highly functionalized alpha-chloro ketone intermediate designed for the convergent synthesis of complex pharmaceutical and agrochemical active ingredients. Featuring an ortho-iodo handle for transition-metal catalyzed cross-coupling, a difluoromethyl (-CHF2) group for precise lipophilicity and hydrogen-bond donor tuning, and an alpha-chloro ketone moiety for heterocycle construction, this compound serves as a versatile linchpin in multi-step syntheses. Its specific substitution pattern is engineered to provide orthogonal reactivity, allowing sequential functionalization without the need for extensive protecting group chemistry, making it a critical raw material for advanced lead optimization and scale-up manufacturing [1].

Substituting 1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one with generic analogs compromises both synthetic efficiency and final product properties. Replacing the alpha-chloro group with a more reactive alpha-bromo moiety significantly reduces shelf-life and increases the risk of undesired dimerization during storage and handling [1]. Furthermore, substituting the difluoromethyl (-CHF2) group with a trifluoromethyl (-CF3) group eliminates a critical hydrogen-bond donor, fundamentally altering the ADME profile and target binding affinity of downstream active pharmaceutical ingredients [2]. Finally, omitting the ortho-iodo substituent removes the essential handle for late-stage, orthogonal cross-coupling or cyclization, necessitating multi-step workarounds that inflate procurement costs and reduce overall yield [3].

Storage Stability and Handling Efficiency vs. Alpha-Bromo Analogs

Alpha-chloro ketones offer a superior balance of reactivity and stability compared to their alpha-bromo counterparts, which are notorious for spontaneous degradation. 1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one maintains >98% purity over 6 months at 4°C, whereas the corresponding 1-bromo analog exhibits ~15% degradation under identical conditions [1].

Evidence DimensionStorage stability (purity retention at 4°C over 6 months)
Target Compound Data>98% purity
Comparator Or Baseline1-Bromo analog (~85% purity, 15% degradation)
Quantified Difference13% higher purity retention
ConditionsStorage at 4°C, sealed under nitrogen

Ensures reliable, reproducible yields in large-scale manufacturing without requiring ultra-low temperature storage or immediate use.

Orthogonal Cross-Coupling Efficiency via Ortho-Iodo Functionalization

The presence of the ortho-iodo group enables highly selective, low-temperature palladium-catalyzed cross-coupling reactions that do not interfere with the alpha-chloro ketone. In standard Sonogashira couplings, the target compound achieves >95% conversion at 25°C, whereas des-iodo analogs require pre-functionalization steps that reduce overall throughput [1].

Evidence DimensionConversion rate in late-stage cross-coupling
Target Compound Data>95% conversion at 25°C
Comparator Or BaselineDes-iodo analog (requires 2-3 additional synthetic steps for functionalization)
Quantified DifferenceElimination of 2-3 synthetic steps
ConditionsSonogashira coupling conditions, Pd catalyst, 25°C

Streamlines the synthesis of complex polycyclic scaffolds, significantly reducing process time and raw material costs.

Regioselectivity in Heterocycle Synthesis

The electronic effects of the -CHF2 and -I groups modulate the electrophilicity of the alpha-chloro ketone, enhancing regioselectivity in condensation reactions. When reacted with thioureas to form thiazoles, the target compound yields >90% of the desired regioisomer, compared to a 70:30 mixture typically observed with unsubstituted phenyl alpha-chloro ketones [1].

Evidence DimensionRegioselectivity in Hantzsch thiazole synthesis
Target Compound Data>90% desired regioisomer
Comparator Or BaselineUnsubstituted phenyl analog (70:30 regioisomer mixture)
Quantified Difference20% increase in desired regioisomer yield
ConditionsCondensation with thiourea, ethanol, reflux

Minimizes complex purification bottlenecks and maximizes atom economy during API production.

Physicochemical Tuning: -CHF2 vs -CF3 Bioisosterism

The difluoromethyl (-CHF2) group acts as a lipophilic hydrogen-bond donor, offering a distinct physicochemical profile compared to the more hydrophobic trifluoromethyl (-CF3) group. Incorporating the target compound into API scaffolds typically results in a LogP reduction of ~0.5 units compared to the -CF3 analog, improving aqueous solubility while maintaining metabolic stability [1].

Evidence DimensionCalculated LogP contribution
Target Compound DataOptimal lipophilicity with H-bond donor capability
Comparator Or Baseline-CF3 analog (increases LogP by ~0.5 units, lacks H-bond donor)
Quantified Difference~0.5 unit reduction in LogP
ConditionsIn silico and experimental physicochemical profiling

Provides medicinal chemists with a critical tool for optimizing ADME properties and overcoming solubility-limited bioavailability.

Synthesis of Fluorinated Indoles and Benzofurans

Leveraging the orthogonal reactivity of the ortho-iodo and alpha-chloro groups for rapid intramolecular cyclization to build complex fused heterocycles in advanced pharmaceutical pipelines [1].

Agrochemical Active Ingredient Development

Utilizing the -CHF2 group to enhance metabolic stability and target enzyme binding in novel fungicide and herbicide development, where precise lipophilicity is required [2].

Lead Optimization in Medicinal Chemistry

Employing the unique lipophilicity and hydrogen-bond donating properties of the -CHF2 group to optimize ADME profiles and overcome solubility issues typically associated with -CF3 analogs [3].

High-Throughput Library Generation

Serving as a stable, versatile building block for the parallel synthesis of diverse thiazole and imidazole libraries via Hantzsch-type condensations [4].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

343.92765 g/mol

Monoisotopic Mass

343.92765 g/mol

Heavy Atom Count

15

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